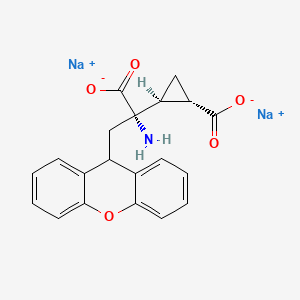
LY 341495 disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Highly potent and selective group II metabotropic glutamate receptor antagonist.
科学的研究の応用
Biological Absorption and Excretion Patterns LY 341495 disodium salt's absorption, excretion, and metabolism patterns have been thoroughly investigated in various species, including humans. These studies have shown that the compound exhibits rapid excretion through bile and urine after intravenous administration. Notably, the substance is predominantly excreted in unchanged form, highlighting its stability in biological systems. For instance, when administered orally, a significant portion is recovered from feces, indicating minimal absorption from the gastrointestinal tract (Walker, Richards, & Paterson, 1971).
Threshold Sensitivity in Salt Reduction Research has explored the potential of using this compound in understanding human sensitivity to sodium chloride reduction. This is particularly relevant in efforts to reduce sodium intake without impacting food flavor, a critical factor in processed food manufacturing and overall public health (Bobowski & Vickers, 2012).
Impact on Drug Efficacy and Safety The efficacy and safety of this compound in drug formulations have been studied. It's been found that the inclusion of this compound in oral hygiene products like toothpaste and mouthwash does not increase their irritant potential. Moreover, it's deemed safe for consumer use in specified concentrations, underlining its potential in consumer healthcare products (Nixon, Buehler, & Newmann, 1972).
Applications in Ophthalmology The effects of this compound on ocular health have also been a subject of study. For instance, research has demonstrated that specific derivatives can influence the concentration of mucin-like substances in tears, offering insights into potential therapeutic applications for eye health (Shigeyasu, Hirano, Akune, & Yamada, 2015).
特性
分子式 |
C20H17NNa2O5 |
|---|---|
分子量 |
397.33 |
IUPAC名 |
disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H19NO5.2Na/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17;;/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25);;/q;2*+1/p-2/t13-,15-,20-;;/m0../s1 |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
同義語 |
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



